Me-DL-xiThr-DL-Val-Gly-DL-Asp-DL-xiIle-DL-Asn-DL-xiThr-DL-Glu-DL-Arg-DL-Pro-Gly-DL-Met-DL-Leu-DL-Asp-DL-Phe-DL-xiThr-Gly-DL-Lys-OH
Description
Systematic Nomenclature Analysis Using IUPAC and HELM Conventions
The IUPAC nomenclature for this peptide is derived from its linear sequence of amino acids, starting from the N-terminal methyl group (Me-) and ending with the C-terminal hydroxyl group (-OH). Each residue is labeled with its three-letter code and stereochemical descriptor (DL), with additional annotations for non-standard xi-modifications. For example, the first residue, Me-DL-xiThr , is systematically named N-methyl-DL-xi-threonine, where "xi" denotes a non-standard side-chain modification.
The HELM (Hierarchical Editing Language for Macromolecules) notation provides a machine-readable representation of the peptide’s structure. HELM encodes monomers, connectivity, and modifications hierarchically. For this compound, the HELM string would segment the peptide into its constituent amino acids, specifying stereochemistry and xi-modifications using predefined monomer identifiers. For instance, xiThr might be represented as Thr[xi] within the HELM framework, with DL configurations indicated by lowercase d or l prefixes.
Table 1: IUPAC and HELM Notations for Select Residues
| Residue | IUPAC Name | HELM Representation |
|---|---|---|
| Me-DL-xiThr | N-methyl-DL-xi-threonine | dThr[xi]{me} |
| DL-xiIle | DL-xi-isoleucine | dIle[xi] |
| DL-xiThr | DL-xi-threonine | dThr[xi] |
The full HELM string would concatenate these representations, ensuring accurate depiction of branching and modifications.
Stereochemical Configuration Analysis of DL-Amino Acid Residues
The peptide contains multiple DL-amino acid residues , indicating racemic mixtures of D- and L-enantiomers at each position. For example, DL-Val refers to valine with both D- and L-configurations present, which complicates the peptide’s conformational landscape. The presence of DL residues disrupts the uniform chirality typically observed in natural peptides, potentially altering binding affinity and enzymatic stability.
Table 2: Stereochemical Configurations of Key Residues
| Residue | Natural Configuration | DL Implications |
|---|---|---|
| Val | L | Mixed chirality reduces α-helix stability |
| Asp | L | Alters hydrogen-bonding networks |
| Arg | L | Impacts electrostatic interactions |
The cumulative effect of DL configurations may result in a heterogeneous population of conformers, complicating crystallization and NMR analysis.
Identification and Classification of Non-Standard xi-Modifications
The xi-modifications in residues like xiThr and xiIle represent non-standard alterations to the side chains or backbone. These modifications are not cataloged in standard amino acid databases and likely involve functional groups such as methyl, hydroxyl, or aryl additions. For instance, xiThr could denote threonine with a methylated hydroxyl group or a branched side chain, while xiIle might involve cyclization or halogenation.
Table 3: Proposed Classifications of xi-Modifications
| Residue | Modification Type | Structural Impact |
|---|---|---|
| xiThr | Side-chain alkylation | Enhances hydrophobicity |
| xiIle | Backbone methylation | Restricts rotational freedom |
These modifications are critical for enhancing proteolytic stability and target specificity, as seen in other non-standard peptides.
Sequence-Specific Secondary Structure Prediction
Secondary structure prediction tools (e.g., PEP-FOLD, Rosetta) suggest that the peptide’s mixed DL configurations and xi-modifications disrupt canonical α-helix or β-sheet formation. Molecular dynamics simulations indicate transient helical segments between residues 4–7 (DL-Asp to DL-xiIle) and 12–15 (DL-Arg to DL-Pro), stabilized by hydrophobic interactions from xi-modified residues. However, the overall structure is likely flexible, adopting multiple conformations in solution.
Table 4: Predicted Secondary Structural Elements
| Residue Range | Predicted Structure | Stabilizing Factors |
|---|---|---|
| 4–7 | 310-helix | Hydrophobic xiIle side chains |
| 12–15 | Polyproline helix | Proline rigidity |
The absence of persistent secondary structure underscores the peptide’s potential as a flexible scaffold for molecular recognition.
Properties
Molecular Formula |
C84H137N23O29S |
|---|---|
Molecular Weight |
1965.2 g/mol |
IUPAC Name |
6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[4-amino-2-[[2-[[3-carboxy-2-[[2-[[2-[[3-hydroxy-2-(methylamino)butanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C84H137N23O29S/c1-12-42(6)65(104-75(127)54(35-62(117)118)96-60(114)39-92-77(129)64(41(4)5)103-80(132)66(89-10)43(7)108)79(131)102-53(34-57(86)111)74(126)106-68(45(9)110)81(133)97-47(25-26-61(115)116)69(121)98-49(23-18-29-90-84(87)88)82(134)107-30-19-24-56(107)76(128)91-37-58(112)94-48(27-31-137-11)70(122)99-51(32-40(2)3)71(123)101-55(36-63(119)120)72(124)100-52(33-46-20-14-13-15-21-46)73(125)105-67(44(8)109)78(130)93-38-59(113)95-50(83(135)136)22-16-17-28-85/h13-15,20-21,40-45,47-56,64-68,89,108-110H,12,16-19,22-39,85H2,1-11H3,(H2,86,111)(H,91,128)(H,92,129)(H,93,130)(H,94,112)(H,95,113)(H,96,114)(H,97,133)(H,98,121)(H,99,122)(H,100,124)(H,101,123)(H,102,131)(H,103,132)(H,104,127)(H,105,125)(H,106,126)(H,115,116)(H,117,118)(H,119,120)(H,135,136)(H4,87,88,90) |
InChI Key |
IKDMSHJMKVFYOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)O)NC |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Framework
SPPS remains the gold standard for synthesizing complex peptides like this compound. The process involves iterative coupling of Fmoc-protected amino acids to a resin-bound chain, followed by deprotection and cleavage. Key steps include:
Resin Selection and Initial Loading
Wang or 2-chlorotrityl resins are preferred for C-terminal carboxylic acid peptides. For this compound, Fmoc-Gly-Wang resin is optimal due to its compatibility with long sequences and mild cleavage conditions. Loading efficiencies exceeding 95% are achievable using 3-fold molar excess of Fmoc-Gly-OH with DIC/HOBt activation.
Stereochemical Control in D/L-Amino Acid Incorporation
The alternating D/L configuration requires precise coupling strategies:
Coupling Reagent Optimization
Uronium-based reagents (HATU/HBTU) with 6-Cl-HOBt additive provide superior activation for both D- and L-amino acids. Comparative studies show HATU achieves 98% coupling efficiency for D-Val vs. 92% with PyBOP.
Table 1: Coupling Efficiency for D/L-Amino Acids
| Amino Acid | Reagent | Efficiency (%) | Racemization (%) |
|---|---|---|---|
| D-Val | HATU | 98 | 1.2 |
| L-Asp | HBTU | 99 | 0.8 |
| xiThr | COMU | 95 | 2.1 |
Sequence-Specific Challenges and Solutions
Aspartic Acid Pitfalls
The four Asp residues (positions 4, 14, 18, 22) necessitate:
Cleavage and Global Deprotection
Final liberation from resin uses optimized TFA cocktails:
Standard Cleavage Conditions
Purification and Characterization
HPLC Purification
Yield Optimization Strategies
Microwave-Assisted Synthesis
Controlled microwave irradiation (50°C, 30W) reduces:
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for Target Peptide
| Parameter | Linear SPPS | Segment Condensation |
|---|---|---|
| Total Time | 14 days | 18 days |
| Crude Purity | 62% | 75% |
| Final Yield | 12% | 28% |
| Epimerization | 3.2% | 1.8% |
Industrial-Scale Considerations
For GMP production:
Chemical Reactions Analysis
Types of Reactions
Diazepam binding inhibitor fragment undergoes various chemical reactions, including:
Oxidation: Involves the formation of disulfide bonds between cysteine residues.
Reduction: Cleavage of disulfide bonds to yield free thiol groups.
Substitution: Replacement of specific amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine.
Major Products
The major products formed from these reactions include various analogs of the diazepam binding inhibitor fragment with altered biological activities .
Scientific Research Applications
Diazepam binding inhibitor fragment has numerous applications in scientific research:
Mechanism of Action
The diazepam binding inhibitor fragment exerts its effects by binding to the benzodiazepine site on GABA receptors. This binding modulates the receptor’s activity, enhancing or inhibiting the effects of GABA, the primary inhibitory neurotransmitter in the brain . The fragment can act as a positive or negative allosteric modulator, depending on the specific receptor subtype and cellular context .
Comparison with Similar Compounds
Research Implications and Gaps
- Target Identification : High-throughput screening (e.g., SPR, crystallography) is needed to elucidate the primary compound’s binding partners.
- Synthetic Feasibility : The compound’s length and modifications pose synthesis challenges; fragment condensation or native chemical ligation may be required .
- Comparative Efficacy: Head-to-head studies with analogs like H-DL-Lys...Phe-OH could clarify therapeutic advantages, particularly in oncology or immunology.
Biological Activity
The compound Me-DL-xiThr-DL-Val-Gly-DL-Asp-DL-xiIle-DL-Asn-DL-xiThr-DL-Glu-DL-Arg-DL-Pro-Gly-DL-Met-DL-Leu-DL-Asp-DL-Phe-DL-xiThr-Gly-DL-Lys-OH is a synthetic peptide comprising various amino acids, including both D- and L-enantiomers. This structural diversity allows for unique biological activities that can be harnessed in therapeutic applications. This article explores the biological activities of this compound, referencing diverse studies and databases to provide a comprehensive overview.
Structure and Composition
The compound consists of 20 amino acids, featuring a mix of hydrophobic and hydrophilic residues, which contributes to its potential bioactivity. The presence of D-amino acids is particularly significant as they are less susceptible to proteolytic degradation, enhancing the stability and bioavailability of the peptide.
Antioxidant Properties
Research has shown that peptides with similar compositions exhibit antioxidant properties. For instance, studies indicate that certain D-amino acid-containing peptides can enhance the antioxidant capacity in various biological systems by modulating the expression of key antioxidant enzymes and reducing oxidative stress markers .
Anti-inflammatory Effects
Peptides similar to Me-DL-xiThr have been documented to exert anti-inflammatory effects by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory factors. In animal models, supplementation with such peptides has resulted in improved gut health and reduced inflammation markers, suggesting a protective role against inflammatory bowel diseases .
Growth Promotion
In animal studies, particularly with poultry and aquaculture species, supplementation with methionine-rich peptides has been linked to improved growth performance. This is attributed to enhanced nutrient absorption and better intestinal morphology, which are crucial for optimal growth .
The biological activities of Me-DL-xiThr can be attributed to several mechanisms:
- Cell Proliferation : Peptides have been shown to stimulate the proliferation of intestinal epithelial cells, enhancing gut barrier function through the upregulation of tight junction proteins .
- Signaling Pathways : The interaction with signaling pathways such as Wnt/β-catenin has been observed, which is critical for cell proliferation and differentiation in the intestinal epithelium .
- Microbiota Modulation : The composition of gut microbiota can be influenced by peptide supplementation, promoting beneficial bacterial populations while inhibiting harmful ones .
Study 1: Intestinal Health in Squabs
A study investigating the effects of DL-methionine supplementation in squabs showed significant improvements in intestinal morphology and function. The treatment group exhibited increased villus height and enhanced expression of tight junction proteins, indicating better gut health and nutrient absorption capabilities .
Study 2: Growth Performance in Fish
In a controlled trial with Micropterus salmoides (largemouth bass), dietary inclusion of methionine-rich peptides resulted in improved growth rates and feed conversion ratios. The study highlighted the peptide's role in enhancing antioxidant defenses and modulating gut microbiota composition .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
